molecular formula C16H9N5S2 B11284318 2-[6-(Thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline

2-[6-(Thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline

Cat. No.: B11284318
M. Wt: 335.4 g/mol
InChI Key: UFRPVNRJROURQB-UHFFFAOYSA-N
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Description

2-[6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]QUINOLINE is a heterocyclic compound that combines the structural features of quinoline, thiophene, triazole, and thiadiazole

Preparation Methods

The synthesis of 2-[6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]QUINOLINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This step involves the cyclization of a hydrazine derivative with a suitable nitrile to form the triazole ring.

    Formation of the thiadiazole ring: The triazole intermediate is then reacted with a thiocarbonyl compound to form the thiadiazole ring.

    Coupling with quinoline: The final step involves coupling the triazolothiadiazole intermediate with a quinoline derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

2-[6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogenation over palladium.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique electronic and optical properties.

    Biology: The compound has shown promise as a bioactive molecule with potential antimicrobial, anticancer, and anti-inflammatory properties. It can act as an enzyme inhibitor or receptor modulator.

    Medicine: Due to its bioactivity, it is being explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: The compound can be used in the development of new dyes, pigments, and polymers with enhanced properties

Mechanism of Action

The mechanism of action of 2-[6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological target and the context of its use .

Comparison with Similar Compounds

Similar compounds to 2-[6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]QUINOLINE include other triazolothiadiazole derivatives and quinoline-based compounds. These compounds share structural similarities but may differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties. Some examples of similar compounds include:

  • 3-(1-benzotriazolylmethyl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-chloro-N-(6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)benzo[d]thiazol-2-amine
  • 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives

These compounds highlight the diversity and potential of triazolothiadiazole and quinoline-based structures in various applications .

Properties

Molecular Formula

C16H9N5S2

Molecular Weight

335.4 g/mol

IUPAC Name

3-quinolin-2-yl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H9N5S2/c1-2-5-11-10(4-1)7-8-12(17-11)14-18-19-16-21(14)20-15(23-16)13-6-3-9-22-13/h1-9H

InChI Key

UFRPVNRJROURQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NN=C4N3N=C(S4)C5=CC=CS5

Origin of Product

United States

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